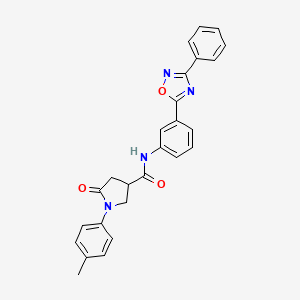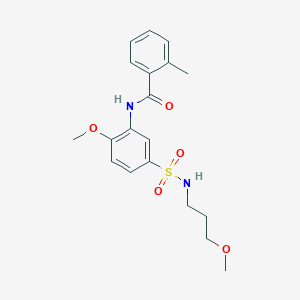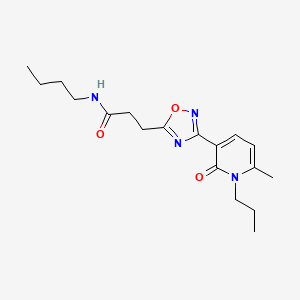
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, commonly known as HQNO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HQNO is a member of the quinolone family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
HQNO exerts its effects through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO binds to the pump's substrate binding site, preventing the extrusion of antibiotics and leading to increased intracellular antibiotic concentrations. HQNO has also been found to inhibit bacterial respiration by binding to the quinone binding site of the bacterial respiratory chain, leading to the generation of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
HQNO has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and respiration, induce the production of reactive oxygen species, and modulate the expression of various genes involved in bacterial virulence. HQNO has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HQNO is its ability to enhance the efficacy of various antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections. HQNO also has anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections. However, HQNO can be toxic to mammalian cells at high concentrations, which limits its use in vivo. HQNO is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of HQNO. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of HQNO derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. HQNO can also be used as a tool to better understand the mechanisms of bacterial resistance and virulence, which can lead to the development of new antibiotics and anti-virulence therapies. Finally, HQNO can be used in combination with other compounds to enhance their efficacy and reduce the development of resistance.
Méthodes De Synthèse
HQNO can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoyl chloride with 8-methylquinoline-2-carbaldehyde in the presence of a base catalyst. This produces the intermediate compound, which is then reacted with 2-aminophenol to form HQNO. The final product is then purified through a series of chromatography and crystallization steps.
Applications De Recherche Scientifique
HQNO has been found to have a wide range of potential applications in scientific research. One of the most significant applications of HQNO is its use as an antibiotic adjuvant. HQNO has been shown to enhance the efficacy of various antibiotics, including aminoglycosides, tetracyclines, and beta-lactams, against both Gram-positive and Gram-negative bacteria. This is achieved through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO has also been found to exhibit anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-8-12-19-15-20(24(28)26-23(17)19)16-27(21-13-6-7-14-22(21)30-2)25(29)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTUNHJKRLDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)

![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)




![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)